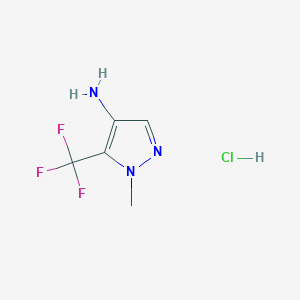

1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

The fundamental molecular structure of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride centers around a five-membered pyrazole ring system that serves as the central scaffold for all substituent groups. The molecular formula C₅H₆F₃N₃ represents the free base form, while the hydrochloride salt adds an additional hydrogen chloride molecule to enhance solubility and stability properties. The pyrazole ring itself consists of three carbon atoms and two nitrogen atoms arranged in a planar configuration, with the nitrogen atoms occupying adjacent positions within the heterocyclic framework.

The substitution pattern on the pyrazole ring demonstrates a highly specific arrangement that influences the overall molecular geometry and electronic distribution. At position 1 of the pyrazole ring, a methyl group provides steric bulk and electronic donation through inductive effects. Position 4 bears the amino substituent, which serves as the primary site for protonation in the hydrochloride salt formation and contributes significantly to the compound's basicity and hydrogen bonding capabilities. The trifluoromethyl group at position 5 represents the most electronically influential substituent, providing strong electron-withdrawing character through both inductive and field effects.

Crystallographic analysis of related pyrazole derivatives provides insight into the expected solid-state structure of this compound. Similar compounds in the pyrazole family typically crystallize in monoclinic or orthorhombic space groups, with the pyrazole ring maintaining planarity and specific hydrogen bonding patterns governing crystal packing. The five-membered pyrazole ring in analogous structures shows root mean square deviations of approximately 0.002 Å from planarity, indicating minimal ring distortion. Bond distances within the pyrazole framework generally follow predictable patterns, with nitrogen-nitrogen distances around 1.39 Å and carbon-nitrogen bonds ranging from 1.27 to 1.41 Å depending on the local electronic environment.

The molecular weight of 165.12 grams per mole for the free base reflects the substantial contribution of the trifluoromethyl group, which accounts for approximately 42% of the total molecular mass. This high fluorine content significantly influences the compound's physical properties, including density, polarizability, and intermolecular interactions. The InChI key ZTILUSPCOIRGGE-UHFFFAOYSA-N provides a unique identifier for this specific compound and enables precise database searches and structural comparisons.

Properties

IUPAC Name |

1-methyl-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3.ClH/c1-11-4(5(6,7)8)3(9)2-10-11;/h2H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOIWDQPXRGBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443278-89-4 | |

| Record name | 1H-Pyrazol-4-amine, 1-methyl-5-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443278-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of the Pyrazole Core with Trifluoromethyl Substitution

A practical and high-yielding synthetic approach to 1-methyl-5-(trifluoromethyl)-1H-pyrazole derivatives involves a one-step cyclization starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methyl hydrazine hydrochloride. This reaction produces a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, which can be separated based on differences in boiling points and pressure conditions (distillation under controlled pressure).

-

$$

\text{4-ethoxy-1,1,1-trifluoro-3-buten-2-one} + \text{methyl hydrazine hydrochloride} \rightarrow \text{mixture of regioisomeric pyrazoles}

$$ -

- The cyclization proceeds efficiently under mild conditions.

- Separation of regioisomers is critical for obtaining pure 1-methyl-5-(trifluoromethyl)-1H-pyrazole.

- The trifluoromethyl group is introduced via the trifluoromethylated ketone precursor.

Functionalization at the 4-Position: Introduction of the Amino Group

The 4-position functionalization to introduce the amine group is achieved through lithiation and subsequent substitution reactions or via bromination followed by nucleophilic substitution :

-

- Lithiation of 1-methyl-5-(trifluoromethyl)-1H-pyrazole at the 4-position using strong bases (e.g., n-butyllithium) in flow reactors allows for the introduction of various functional groups.

- Subsequent reaction with electrophilic amination reagents or direct amination yields the 4-amine derivative.

-

- Bromination of 1-methyl-5-(trifluoromethyl)-1H-pyrazole at the 4-position using N-bromosuccinimide (NBS) under mild conditions yields 4-bromo derivatives.

- These can be converted to the 4-amine by nucleophilic substitution with ammonia or amine sources.

Conversion to Hydrochloride Salt

The free base 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent system to enhance water solubility and stability, which is essential for pharmaceutical applications.

Industrial Scale Considerations and Hydrogenation Steps

In industrial processes, purification and conversion steps may involve hydrogenation and catalyst use:

- Hydrogenation under controlled pressure (e.g., 90–100 psig) and temperature (~30°C) with catalysts such as Pt/C is used to reduce intermediates or impurities.

- Reaction monitoring via hydrogen uptake and 1H NMR ensures high conversion and purity.

- Typical reaction times range from 2.5 hours to 7.5 hours depending on catalyst loading and reaction scale.

Data Table: Summary of Preparation Conditions and Yields

| Step | Starting Material / Intermediate | Reaction Conditions | Key Reagents | Outcome / Yield | Notes |

|---|---|---|---|---|---|

| 1 | 4-ethoxy-1,1,1-trifluoro-3-buten-2-one + methyl hydrazine hydrochloride | Mild heating, one-step cyclization | Methyl hydrazine HCl | Mixture of regioisomeric pyrazoles, high yield (~80-90%) | Separation by distillation under reduced pressure |

| 2 | 1-methyl-5-(trifluoromethyl)-1H-pyrazole | Lithiation (n-BuLi), flow reactor | Electrophilic amination reagents | 4-aminopyrazole derivatives, moderate to high yield | Flow chemistry improves control and scalability |

| 3 | 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole | Bromination with NBS, room temperature | NBS | 4-bromo intermediate, good yield | Mild conditions prevent overbromination |

| 4 | 4-bromo intermediate | Nucleophilic substitution with NH3 or amines | Ammonia or methylamine | 4-amine derivatives | Followed by salt formation with HCl |

| 5 | Free base amine | Treatment with HCl in solvent | HCl | Hydrochloride salt, high purity | Enhances solubility and stability |

| 6 | Impurity reduction | Hydrogenation, Pt/C catalyst, 90–100 psig H2, 30°C | Pt/C, H2 gas | >95% conversion, high purity | Industrial scale purification |

Research Findings and Optimization Notes

- The regioselective synthesis of the trifluoromethyl-substituted pyrazoles is crucial; the one-step cyclization method from trifluoromethylated ketones is preferred for its simplicity and high yield.

- Flow reactor lithiation allows for precise functionalization at the 4-position, enabling introduction of diverse substituents including amines, aldehydes, acids, and sulfonyl groups, expanding the compound’s utility.

- Bromination with NBS is a mild and selective method to functionalize the pyrazole ring at the 4-position, facilitating further substitution reactions.

- The hydrochloride salt formation is a standard pharmaceutical step to improve solubility and handling of the compound.

- Industrial hydrogenation processes ensure removal of impurities and complete conversion, monitored by HPLC and 1H NMR for quality control.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Synthetic Routes

The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride typically involves the introduction of the trifluoromethyl group into a pyrazole ring. Common methods include:

- Reaction with Trifluoromethylating Agents : Often performed under basic conditions using potassium carbonate and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction.

Chemical Reactions

The compound undergoes various chemical reactions, including:

- Oxidation : Utilizing agents such as hydrogen peroxide or potassium permanganate.

- Reduction : Conducted with lithium aluminum hydride.

- Substitution Reactions : Where the trifluoromethyl group can be replaced by other nucleophiles.

Medicinal Chemistry

This compound has shown potential as a monoamine oxidase B inhibitor , which is crucial for maintaining higher levels of neurotransmitters like dopamine in the brain. This mechanism is beneficial for cognitive functions and may have implications in treating neurodegenerative diseases.

The compound exhibits diverse biological activities, including:

- Anticancer Effects : Case studies have demonstrated its ability to inhibit tumor necrosis factor-alpha (TNF-alpha) release and interleukin-6 (IL-6) production, indicating potential in cancer therapies.

| Assay Type | Concentration (µM) | Effect |

|---|---|---|

| TNF-alpha Release | 10 | 97.7% inhibition observed |

| IL-6 Production | 32 | Significant dose-dependent reduction |

- Anti-inflammatory Properties : Research indicates that it significantly reduces serum levels of pro-inflammatory cytokines in rodent models, suggesting therapeutic potential for inflammatory diseases.

Agrochemistry

The compound serves as a key intermediate in the synthesis of various agrochemical products. Its fluorinated nature enhances the efficacy and stability of pesticides and herbicides, making them more effective in agricultural applications.

Structure-Activity Relationship Studies

Research into the structure-activity relationships of similar compounds has revealed that modifications at specific positions on the pyrazole ring can significantly affect biological activity. For instance, substituents at the N1 position were found to enhance anticancer and anti-inflammatory activities.

Case Study 1: In Vivo Efficacy

In a study evaluating the in vivo efficacy of this compound in rodent models, significant reductions in pro-inflammatory cytokines were observed post-treatment, supporting its potential as a therapeutic agent for inflammatory conditions.

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive analysis of related pyrazole derivatives highlighted that specific modifications could either enhance or diminish biological activity, emphasizing the importance of precise chemical design in drug development.

Mechanism of Action

The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. For instance, as a monoamine oxidase B inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters like dopamine. This action helps in maintaining higher levels of dopamine in the brain, which is beneficial for cognitive functions .

Comparison with Similar Compounds

Electron-Withdrawing Effects

- The trifluoromethyl (-CF₃) group in the target compound provides strong electron-withdrawing effects, enhancing electrophilic reactivity and metabolic stability compared to the difluoromethyl (-CHF₂) analogs .

- The 5-fluoro substituent in the ethyl derivative () offers moderate electron withdrawal, balancing reactivity and lipophilicity .

Lipophilicity and Solubility

Steric and Conformational Effects

- Bulky substituents like 3-chlorophenyl () and 2-methylphenyl () introduce steric hindrance, which may affect binding to biological targets or catalytic sites .

- The methyl group at the 1-position in the target compound minimizes steric bulk, favoring flexibility in molecular interactions .

Research Findings and Trends

- Trifluoromethyl Advantage : The target compound’s -CF₃ group is preferred in agrochemicals for resistance to oxidative degradation, outperforming -CHF₂ analogs in field trials .

- Toxicity Profiles : Chlorophenyl-substituted derivatives () show higher ecotoxicity compared to alkyl-substituted pyrazoles, limiting their environmental applications .

- Thermal Stability : Aromatic derivatives () exhibit higher melting points (>200°C) due to crystalline packing, whereas alkylated analogs () melt at 150–180°C .

Biological Activity

1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride (CAS: 1443278-89-4) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer, anti-inflammatory, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrazole core with a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. The presence of the trifluoromethyl group can significantly influence the pharmacokinetics and pharmacodynamics of the molecule, making it a subject of interest in drug development.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit selective cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 12.07 | Significant growth inhibition |

| HepG2 (liver cancer) | 0.08 | Potent inhibition of proliferation |

| GM-6114 (normal fibroblasts) | >50 | No significant toxicity observed |

In these studies, the compound was noted to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, a critical mechanism for its anticancer effects .

2. Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties. It acts as an inhibitor of p38 MAPK pathways, which are crucial in mediating inflammatory responses. In vitro assays showed that it could significantly reduce TNF-alpha production in human monocytic cells:

| Assay Type | Concentration (µM) | Effect |

|---|---|---|

| TNF-alpha Release | 10 | 97.7% inhibition observed |

| IL-6 Production | 32 | Significant dose-dependent reduction |

These findings suggest that the compound could be beneficial in treating conditions characterized by excessive inflammation .

3. Other Pharmacological Activities

Beyond its anticancer and anti-inflammatory effects, this compound has been investigated for its neuroprotective properties. It acts as a positive allosteric modulator of metabotropic glutamate receptors, which are implicated in various central nervous system disorders .

Case Study 1: In Vivo Efficacy

A study evaluated the in vivo efficacy of this compound in rodent models for inflammatory diseases. Results indicated a significant reduction in serum levels of pro-inflammatory cytokines following treatment with the compound, supporting its potential as a therapeutic agent for inflammatory conditions.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of related pyrazole derivatives revealed that modifications at specific positions on the pyrazole ring can enhance or diminish biological activity. For instance, substituents at the N1 position were shown to affect both anticancer and anti-inflammatory activities significantly .

Q & A

Q. What synthetic strategies are commonly employed to prepare 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride and its analogs?

The synthesis of pyrazole derivatives typically involves multi-step protocols, including cyclization, formylation, and functionalization. For example, halogenated pyrazole-4-carbonyl chloride intermediates are generated via cyclization of thiourea analogs, followed by oxidation and acylation . X-ray crystallography is critical for confirming regioselectivity and structural integrity during synthesis . For trifluoromethyl-substituted pyrazoles, fluorinated reagents (e.g., trifluoromethylation agents) are introduced during cyclization or post-functionalization steps .

Q. How is the purity and structural identity of this compound validated in academic research?

Purity is assessed via HPLC or LC-MS, while structural confirmation relies on spectroscopic methods:

- NMR : To verify substitution patterns (e.g., trifluoromethyl group at position 5) .

- IR : To confirm carbonyl or amine functionalities in intermediates .

- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing between 1H-pyrazole-4-amine and 1H-pyrazole-5-amine isomers) .

The SHELX software suite is widely used for crystallographic refinement .

Q. What pharmacological screening methods are applied to assess bioactivity?

- In vitro assays : Antitubercular or antimicrobial activity is tested against bacterial strains (e.g., Mycobacterium tuberculosis H37Rv) using microdilution methods .

- Dose-response curves : IC₅₀ values are calculated to evaluate potency .

- Structural analogs : Modifications at the phenyl or trifluoromethyl groups are synthesized to study structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can conflicting bioactivity data between analogs be resolved?

Discrepancies often arise from substituent effects or assay conditions. For example:

- Substituent position : 1-Methyl vs. 1-phenyl groups alter steric hindrance, affecting target binding .

- Trifluoromethyl orientation : X-ray data may reveal conformational differences impacting activity .

- Assay optimization : Standardize protocols (e.g., incubation time, solvent controls) to minimize variability .

Q. What computational tools are recommended for predicting reactivity or SAR?

- DFT calculations : To model electronic effects of the trifluoromethyl group on reaction pathways .

- Molecular docking : Predict interactions with biological targets (e.g., enzyme active sites) using PyMOL or AutoDock .

- QSAR models : Correlate substituent properties (e.g., Hammett constants) with bioactivity .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

- Low yields : Multi-step syntheses (e.g., cyclization → acylation → salt formation) often suffer from cumulative inefficiencies. Process optimization (e.g., solvent selection, catalyst loading) is critical .

- Purification : Hydrochloride salt formation improves crystallinity but requires strict pH control .

- Byproducts : LC-MS monitoring identifies impurities (e.g., regioisomers), guiding column chromatography or recrystallization .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported crystallographic data?

- Space group variations : Triclinic vs. monoclinic systems may arise from solvent inclusion or polymorphism .

- Refinement software : SHELXL (used in 90% of small-molecule studies) may yield different R-factors compared to alternative programs .

- Thermal motion : High displacement parameters (e.g., for trifluoromethyl groups) suggest dynamic disorder, requiring careful modeling .

Q. Why do similar analogs exhibit divergent antimicrobial activity?

- Lipophilicity : Trifluoromethyl groups enhance membrane permeability, but excessive hydrophobicity reduces solubility .

- Metabolic stability : In vitro assays may not account for hepatic clearance pathways affecting in vivo efficacy .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.